molecular formula C8H16ClNO2 B2443487 Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride CAS No. 2287330-98-5

Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2443487
CAS No.: 2287330-98-5
M. Wt: 193.67
InChI Key: MVCOZLMWDRSSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol It is a hydrochloride salt form of methyl 2,2-dimethylpyrrolidine-3-carboxylate, which is a derivative of pyrrolidine

Preparation Methods

The synthesis of methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride involves several steps. One common method includes the reaction of 2,2-dimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Methyl 2,2-dimethylpyrrolidine-3-carboxylate: The non-hydrochloride form, which may have different solubility and reactivity properties.

    2,2-Dimethylpyrrolidine: A simpler derivative that lacks the ester and hydrochloride functionalities, leading to different chemical behavior.

    Pyrrolidine derivatives: Other derivatives of pyrrolidine with varying substituents that can affect their chemical and biological properties.

Properties

IUPAC Name

methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)6(4-5-9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCOZLMWDRSSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)C(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.